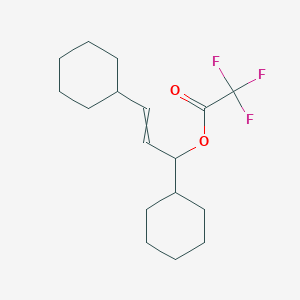![molecular formula C16H17NO3 B12611945 N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide CAS No. 920277-47-0](/img/structure/B12611945.png)
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a dihydroxyphenylpropan structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and green catalysts has also been explored to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
科学研究应用
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, certain benzamide derivatives have been shown to inhibit dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . The compound’s effects are mediated through its binding to these molecular targets, leading to alterations in cellular processes and pathways.
相似化合物的比较
Similar Compounds
N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide: This compound shares a similar structure but differs in the stereochemistry of the dihydroxyphenylpropan moiety.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have been studied for their anti-tubercular activity.
Uniqueness
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide is unique due to its specific stereochemistry and the presence of both dihydroxy and benzamide groups
属性
CAS 编号 |
920277-47-0 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
N-[(2S)-1,3-dihydroxy-1-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C16H17NO3/c18-11-14(15(19)12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14-15,18-19H,11H2,(H,17,20)/t14-,15?/m0/s1 |
InChI 键 |
CIBCUGQJTOFUEX-MLCCFXAWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C([C@H](CO)NC(=O)C2=CC=CC=C2)O |
规范 SMILES |
C1=CC=C(C=C1)C(C(CO)NC(=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)
![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)
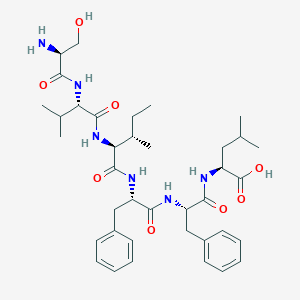
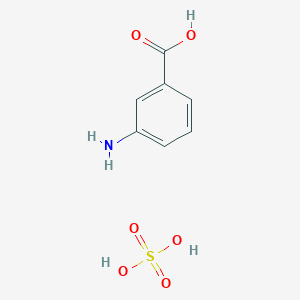

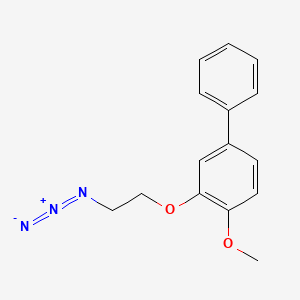
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
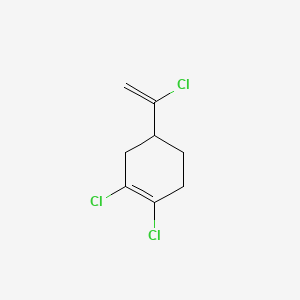
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
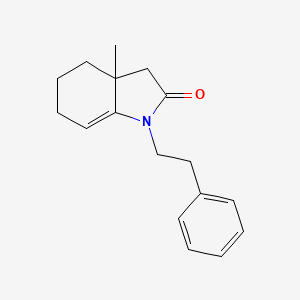
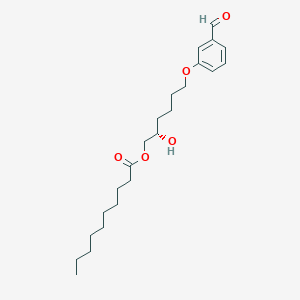
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
